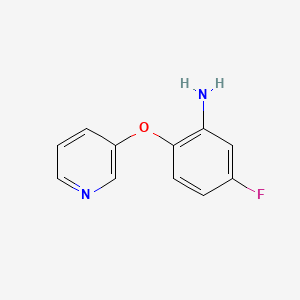

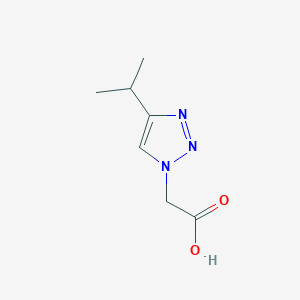

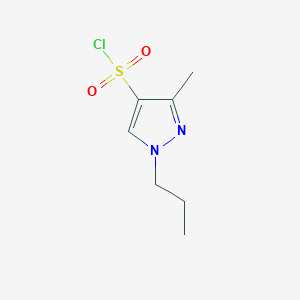

![molecular formula C14H15ClN2O B1320245 N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937604-75-6](/img/structure/B1320245.png)

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine" is a chemical entity that appears to be related to various research areas, including the synthesis of heterocyclic systems, crystallography, and the study of charge-transfer complexes. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from acetoacetic esters or other precursors, and often employing catalysis, as seen in the preparation of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes using palladium-catalyzed Buchwald-Hartwig cross-coupling . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a thiosemicarbazide in the presence of nickel(II) nitrate . These methods suggest that the synthesis of "N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine" could also involve complex reactions, possibly including catalysis and cyclization steps.

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For instance, the crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone showed that molecules are linked into dimers by hydrogen bonds . The synthesis and structural analysis of 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes revealed the resonance contribution of substituents and the molecular crystalline packing in the solid state . These findings suggest that "N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine" may also exhibit specific intermolecular interactions and structural features that could be elucidated through X-ray diffraction studies.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, the preparation of heterocyclic systems involved the use of reagents for the synthesis of pyrido[1,2-a]pyrimidin-4-ones and related structures . The charge-transfer complexes with TCNE (tetracyanoethylene) formed by conjugate dimers indicate that such compounds can participate in electron donor-acceptor interactions . These studies imply that "N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine" might also engage in a range of chemical reactions, potentially leading to the formation of heterocyclic systems or charge-transfer complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated through various methods. Antioxidant activity was assessed for new benzo[b]thiophenes, providing insights into structure-activity relationships based on substituent effects . The differential scanning calorimetric analyses of 1,3-diynes indicated a transformation to a thermopolymer . These studies suggest that "N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine" could also possess distinct physical and chemical properties, such as antioxidant activity or thermal behavior, which could be characterized through similar analytical techniques.

Aplicaciones Científicas De Investigación

Fluorescence Enhancement

Research by Yang, Chiou, and Liau (2002) in the Journal of the American Chemical Society explores the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrating how the introduction of N-phenyl substituents to 4-aminostilbenes leads to changes in the ground-state geometry, absorption, and fluorescence spectra. This indicates potential applications in photophysics and fluorescence-based technologies (Yang, Chiou, & Liau, 2002).

Synthesis and Reactivity

Tsunoda, Shiojima, Sekiguchi, and Matsui (1973) in the Bulletin of the Chemical Society of Japan examined the reactions of N,N-Bis(dichloro-s-triazinyl)-2-aminophenol with dimethylamine, contributing to the understanding of the chemistry of similar compounds and their potential in synthesis and reactivity studies (Tsunoda et al., 1973).

Fragmentation Pathways in Herbicides

Kanawati, Harir, and Schmitt‐Kopplin (2009) in the International Journal of Mass Spectrometry investigated the fragmentation pathways of diuron, a phenyl urea class herbicide, by studying the formation of negative ions and their behavior. This research aids in understanding the environmental and chemical behavior of similar compounds (Kanawati, Harir, & Schmitt‐Kopplin, 2009).

Photophysics of Molecular Logic Switches

Uchacz, Szlachcic, Wojtasik, Mac, and Stadnicka (2016) in Dyes and Pigments explored the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including N,N-dimethyl derivatives, and their application in molecular logic switches. This highlights potential applications in molecular electronics and photonics (Uchacz et al., 2016).

Propiedades

IUPAC Name |

3-chloro-2-[3-(dimethylamino)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-17(2)10-5-3-6-11(9-10)18-14-12(15)7-4-8-13(14)16/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMVXKHDYVFPBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

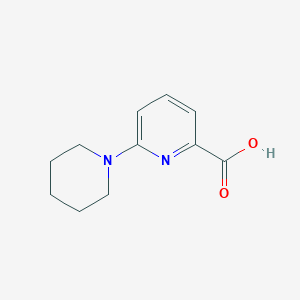

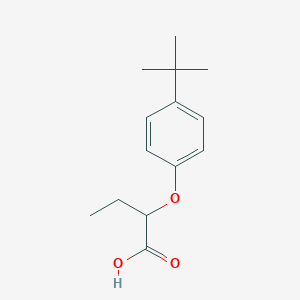

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

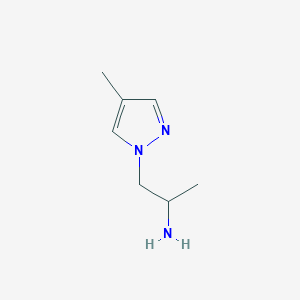

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)